SRI-31142
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Overview
Description
SRI-31142 is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRI-31142 typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Common reagents used in these reactions include various transition metal catalysts, oxidizing agents, and photocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
SRI-31142 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
SRI-31142 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of SRI-31142 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyridines
- Quinazolinamines
Uniqueness
SRI-31142 is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of imidazo[1,2-a]pyridine and quinazolinamine moieties makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1940118-04-6 |
---|---|
Molecular Formula |
C36H64N12O10S2 |
Molecular Weight |
889.1 |
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-pyridin-4-ylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C29H24N6/c1-20-17-27-31-15-16-35(27)19-25(20)29-33-26-10-6-5-9-23(26)28(34-29)32-18-24(21-7-3-2-4-8-21)22-11-13-30-14-12-22/h2-17,19,24H,18H2,1H3,(H,32,33,34) |
InChI Key |
KMPKXUWMECJNNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=NC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRI31142; SRI 31142; SRI-31142 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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